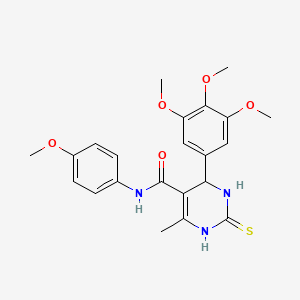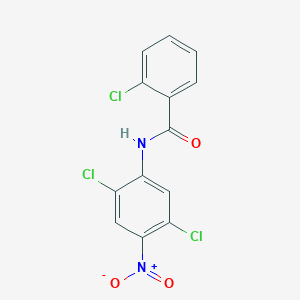![molecular formula C20H26O4 B4993652 2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene](/img/structure/B4993652.png)
2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene, also known as TMB or TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a benzene derivative that has been shown to have various biochemical and physiological effects.
科学的研究の応用
2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene-8 has been widely used in scientific research as a tool to study various biological processes. One of its main applications is in the field of calcium signaling. This compound-8 has been shown to inhibit calcium uptake by the endoplasmic reticulum, which is an important mechanism for regulating intracellular calcium levels. This inhibition has been used to study the role of calcium signaling in various cellular processes, including muscle contraction, secretion, and apoptosis.
This compound-8 has also been used to study the role of calcium signaling in the immune system. It has been shown to inhibit the activation of T cells and the production of cytokines, which are important mediators of the immune response. This inhibition has been used to study the role of calcium signaling in immune cell activation and differentiation.
作用機序
The mechanism of action of 2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene-8 is based on its ability to inhibit calcium uptake by the endoplasmic reticulum. This inhibition is thought to occur through the binding of this compound-8 to the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which is responsible for pumping calcium ions into the endoplasmic reticulum. This binding prevents the pump from functioning properly, leading to a decrease in calcium uptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-8 are mainly related to its inhibition of calcium uptake by the endoplasmic reticulum. This inhibition has been shown to affect various cellular processes, including muscle contraction, secretion, and apoptosis. In addition, this compound-8 has been shown to inhibit the activation of T cells and the production of cytokines, which are important mediators of the immune response.
実験室実験の利点と制限
One of the main advantages of using 2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene-8 in lab experiments is its specificity for the SERCA pump. This specificity allows researchers to selectively inhibit calcium uptake by the endoplasmic reticulum without affecting other calcium transporters. In addition, this compound-8 is relatively easy to synthesize and has a low toxicity profile.
However, there are also some limitations to using this compound-8 in lab experiments. One of the main limitations is its relatively low potency compared to other calcium inhibitors. This can make it difficult to achieve complete inhibition of calcium uptake in some experimental systems. In addition, this compound-8 has a relatively short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for the use of 2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene-8 in scientific research. One area of interest is the development of more potent and selective inhibitors of calcium uptake by the endoplasmic reticulum. This could allow researchers to more effectively study the role of calcium signaling in various cellular processes.
Another area of interest is the development of new experimental systems that can be used to study the effects of this compound-8 on calcium signaling in vivo. This could allow researchers to better understand the physiological and pathological roles of calcium signaling in various tissues and organs.
Finally, there is also interest in using this compound-8 as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. However, more research is needed to fully understand the potential benefits and limitations of using this compound-8 as a therapeutic agent.
Conclusion
In conclusion, this compound-8 is a benzene derivative that has been widely used in scientific research as a tool to study calcium signaling and various biological processes. Its specificity for the SERCA pump and relatively low toxicity profile make it a useful tool for studying the role of calcium signaling in various cellular processes. However, its relatively low potency and short half-life can limit its usefulness in some experimental systems. Future research is needed to fully understand the potential benefits and limitations of using this compound-8 in scientific research and as a therapeutic agent.
合成法
The synthesis of 2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene-8 involves the reaction of 2,4,6-trimethylphenol with epichlorohydrin and potassium hydroxide. This reaction results in the formation of 2-(2,3-epoxypropoxy)-1,3,4-trimethylbenzene, which is then reacted with 3-methoxyphenol in the presence of a base to yield this compound-8. The purity of the final product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-8-9-16(2)20(17(15)3)24-13-11-22-10-12-23-19-7-5-6-18(14-19)21-4/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPLTQPXJJMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCOCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N'-[3-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4993571.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4993574.png)
![5-(4-chlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4993584.png)


![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)

![N-(3-methoxypropyl)-6-[(2S)-4-methyl-2-phenyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4993615.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-iodophenyl)-3-methoxybenzamide](/img/structure/B4993616.png)

![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)